molecular formula C20H25FN2O B5760111 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine

1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine

Cat. No. B5760111
M. Wt: 328.4 g/mol
InChI Key: XNLNTDYKOIVBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine, also known as para-fluorofentanyl, is a synthetic opioid that has been identified as a novel psychoactive substance. It has been found to have potent analgesic effects, but also carries a high risk of overdose and death. In

Mechanism of Action

Para-fluorofentanyl acts as a potent mu-opioid receptor agonist, which leads to the activation of G protein-coupled receptors and subsequent inhibition of adenylyl cyclase. This results in decreased levels of cyclic AMP, which leads to decreased activity of protein kinase A and subsequent inhibition of neurotransmitter release. The activation of mu-opioid receptors also leads to the opening of potassium channels, which hyperpolarizes neurons and decreases their excitability.
Biochemical and Physiological Effects:
The primary effect of 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazineentanyl is the modulation of pain perception through the activation of mu-opioid receptors. It has also been found to have sedative and anxiolytic effects, and can cause respiratory depression at high doses. Additionally, 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazineentanyl has been found to have a high potential for abuse and dependence, and can cause severe withdrawal symptoms.

Advantages and Limitations for Lab Experiments

Para-fluorofentanyl has several advantages for use in lab experiments, including its potency as a mu-opioid receptor agonist and its ability to modulate pain perception. However, its high potential for abuse and dependence, as well as its risk of overdose and death, make it a challenging substance to work with in a lab setting.

Future Directions

Future research on 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazineentanyl should focus on developing safer and more effective opioid receptor agonists for the treatment of pain and addiction. Additionally, research should explore the potential therapeutic uses of 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazineentanyl, as well as its potential for abuse and dependence. Finally, research should continue to explore the biochemical and physiological effects of 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazineentanyl, and how these effects can be harnessed for therapeutic purposes.

Synthesis Methods

Para-fluorofentanyl can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 4-methoxy-2,5-dimethylbenzyl chloride followed by reaction with piperazine. Another method involves the reaction of 4-fluoroaniline with 1-(4-methoxy-2,5-dimethylphenyl)piperazine followed by N-alkylation with benzyl chloride.

Scientific Research Applications

Para-fluorofentanyl has been used in scientific research to study its pharmacological effects on the central nervous system. It has been found to be a potent mu-opioid receptor agonist, and has been used to study the role of this receptor in pain modulation and addiction. It has also been used to study the effects of opioid receptor agonists on the respiratory system.

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O/c1-15-13-20(24-3)16(2)12-17(15)14-22-8-10-23(11-9-22)19-6-4-18(21)5-7-19/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLNTDYKOIVBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5264322

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